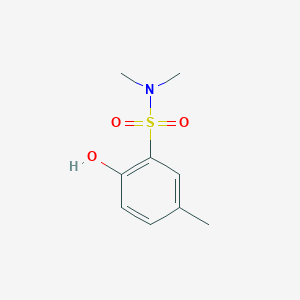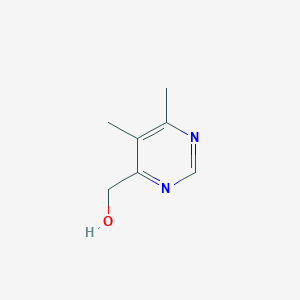
4-phenyl-2H-1,2,3-benzothiadiazine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-phenyl-2H-1,2,3-benzothiadiazine 1,1-dioxide is a compound that belongs to the 1,2,4-benzothiadiazine-1,1-dioxide family . This family of compounds has been associated with various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .
Synthesis Analysis
The synthesis of 1,2,3-benzothiadiazine 1,1-dioxides has been a subject of research since the 1960s . Various synthetic strategies have been employed, including ring closure, alkylation, acylation, reduction, and ring contraction . For instance, Chen et al. developed a new series of benzothiadiazine-1,1-dioxide compounds and screened these compounds as an aldose reductase inhibitor .Molecular Structure Analysis
The molecular formula of 4-phenyl-2H-1,2,3-benzothiadiazine 1,1-dioxide is C13H10N2O2S . The InChI code is 1S/C13H10N2O2S/c16-18(17)12-9-5-4-8-11(12)13(14-15-18)10-6-2-1-3-7-10/h1-9,15H .Chemical Reactions Analysis
The chemical reactions of 1,2,4-benzothiadiazine-1,1-dioxide compounds are influenced by the functional groups attached to the ring . For example, a halo group at the 7 and 8 positions of the ring can give active compounds . Other functional groups like alkyl, aryl, alkylamino, benzyl, keto, etc., at different positions of the 1,2,4-benzothiadiazine-1,1-dioxide ring are also responsible for the activity .Physical And Chemical Properties Analysis
The molecular weight of 4-phenyl-2H-1,2,3-benzothiadiazine 1,1-dioxide is 258.3 . It should be stored at a temperature between 28 C .Scientific Research Applications
Antimicrobial Activity
The 1,2,4-benzothiadiazine-1,1-dioxide derivatives, including “4-phenyl-2H-1,2,3-benzothiadiazine 1,1-dioxide”, have been reported to possess antimicrobial activity . This makes them potential candidates for the development of new antimicrobial agents.
Antiviral Activity
These compounds also exhibit antiviral properties . This suggests that they could be used in the treatment of various viral infections.
Antihypertensive Properties
1,2,4-benzothiadiazine-1,1-dioxide derivatives have been long used in human therapy as antihypertensive agents . They could potentially be used in the treatment of hypertension and other cardiovascular diseases.
Antidiabetic Activity
These compounds have been found to have antidiabetic activity . This suggests that they could be used in the management of diabetes.
Anticancer Properties
The derivatives of 1,2,4-benzothiadiazine-1,1-dioxide have been reported to possess anticancer properties . This indicates their potential use in cancer therapy.
KATP Channel Activators
A series of 4H-1,2,4-benzothiadiazine-1,1-dioxides were reported and evaluated as KATP channel activators . This suggests their potential use in the regulation of insulin release and other related processes.
AMPA Receptor Modulators
These compounds have been reported to act as AMPA receptor modulators . This suggests their potential use in the treatment of neurological disorders.
Other Therapeutic Activities
Apart from the above-mentioned activities, these compounds have been found to possess other therapeutic activities . This includes their potential use in the treatment of various diseases ranging from ovarian cancer to diabetes and allergy .
Mechanism of Action
Target of Action
The primary targets of 4-phenyl-2H-1,2,3-benzothiadiazine 1,1-dioxide are ATP-sensitive potassium channels (KATP channels) and AMPA receptors . These targets play crucial roles in various biological processes. KATP channels are integral to the regulation of insulin release and vascular smooth muscle tone . AMPA receptors, on the other hand, are involved in fast synaptic transmission in the central nervous system .
Mode of Action
4-Phenyl-2H-1,2,3-benzothiadiazine 1,1-dioxide acts as an activator of KATP channels . By opening these channels, it facilitates the efflux of potassium ions, which leads to hyperpolarization of the cell membrane and inhibition of insulin release .
Biochemical Pathways
The activation of KATP channels and modulation of AMPA receptors by 4-phenyl-2H-1,2,3-benzothiadiazine 1,1-dioxide can affect several biochemical pathways. For instance, the inhibition of insulin release can impact glucose metabolism . The modulation of AMPA receptors can influence neurotransmission and potentially have effects on cognitive functions .
Result of Action
The activation of KATP channels by 4-phenyl-2H-1,2,3-benzothiadiazine 1,1-dioxide can lead to the inhibition of insulin release . This could potentially be utilized for the treatment of conditions like hyperinsulinemia. The modulation of AMPA receptors could have effects on synaptic transmission, potentially influencing cognitive functions .
Future Directions
The 1,2,4-benzothiadiazine-1,1-dioxide family of compounds, to which 4-phenyl-2H-1,2,3-benzothiadiazine 1,1-dioxide belongs, continues to be a subject of research due to its various pharmacological activities . Future research may focus on exploring new synthetic strategies and investigating the potential therapeutic applications of these compounds .
properties
IUPAC Name |
4-phenyl-2H-1λ6,2,3-benzothiadiazine 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c16-18(17)12-9-5-4-8-11(12)13(14-15-18)10-6-2-1-3-7-10/h1-9,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDHWWVNRMNJHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNS(=O)(=O)C3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-2H-1,2,3-benzothiadiazine 1,1-dioxide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 5-cinnamamidopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2891618.png)

![5-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2891620.png)
![N,2-dimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine](/img/structure/B2891624.png)


![[3-(2-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2891628.png)


![5-((4-(3-Chlorophenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2891634.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2891635.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-(trifluoromethoxy)phenyl)amino)formamide](/img/structure/B2891637.png)